molecular formula C18H21ClN4O3S B6558303 ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate CAS No. 1040657-00-8

ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate

Cat. No.: B6558303
CAS No.: 1040657-00-8
M. Wt: 408.9 g/mol
InChI Key: RTORGAYSAPVRLF-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H21ClN4O3S and its molecular weight is 408.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.1022894 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate (CAS No. 1040656-58-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H23ClN4O3SC_{19}H_{23}ClN_{4}O_{3}S, with a molecular weight of approximately 422.9 g/mol. The structure features a thiazole moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties.

  • Anticancer Activity :
    • Thiazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The presence of the thiazole ring in the compound is believed to enhance its interaction with cellular targets, leading to apoptosis in cancer cells. For instance, compounds similar to ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as A-431 and Jurkat cells .
  • Antimicrobial Properties :
    • The thiazole structure contributes to the compound's ability to inhibit bacterial growth. Studies have indicated that thiazole derivatives can disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
  • Anticonvulsant Effects :
    • Certain thiazole-based compounds have been evaluated for their anticonvulsant properties. The structural modifications in ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine may influence its efficacy in models of epilepsy .

Case Studies

  • Cytotoxicity Assays :
    • A study evaluated the cytotoxic effects of various thiazole derivatives on HepG2 liver carcinoma cells, revealing that compounds with similar structural motifs exhibited significant antiproliferative activity. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
  • In Vivo Studies :
    • In animal models, derivatives of thiazole were tested for their ability to reduce tumor growth. Results indicated a dose-dependent response where higher concentrations led to greater tumor inhibition, suggesting potential for therapeutic applications in oncology .
  • SAR Analysis :
    • Structure-activity relationship (SAR) studies have highlighted that modifications on the phenyl ring and the presence of electron-withdrawing groups like chlorine enhance the biological activity of thiazole derivatives .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against A-431 and Jurkat
AntimicrobialInhibition of bacterial growth
AnticonvulsantPotential anticonvulsant properties

Properties

IUPAC Name

ethyl 4-[2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3S/c1-2-26-18(25)23-8-6-22(7-9-23)16(24)11-15-12-27-17(21-15)20-14-5-3-4-13(19)10-14/h3-5,10,12H,2,6-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTORGAYSAPVRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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